(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid
Description
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative featuring a benzyl(methyl)amino-methyl substituent at the ortho position of the phenyl ring. This structural motif combines boronic acid’s Lewis acidity with the amine’s capacity for hydrogen bonding and metal coordination, making it a versatile candidate for biomedical and catalytic applications. For instance, analogous compounds, such as [(2-((((5-(7-acetamido-1,8-naphthyridin-2-yl)thiophen-2-yl)methyl)(methyl)amino)methyl)phenyl)boronic acid], have been utilized as dual fluorescent chemosensors for Hg²⁺ ions and monosaccharides due to their synergistic recognition sites .
Properties
IUPAC Name |
[2-[[benzyl(methyl)amino]methyl]phenyl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BNO2/c1-17(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15(14)16(18)19/h2-10,18-19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNYPLPKQXXLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CN(C)CC2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid typically involves the reaction of a boronic acid derivative with a suitable amine. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid in the presence of a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for the efficient and scalable synthesis of the compound. These methods often involve the use of automated reactors and precise control of reaction parameters to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions include boronic esters, borates, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool for studying enzyme activity and designing enzyme inhibitors. The compound can also participate in transmetalation reactions, where the boron atom transfers its organic group to a metal catalyst, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Derivatives
Substituted Phenylboronic Acids with Amino Groups
- (R)-(2-(((1-Phenylethyl)amino)methyl)phenyl)boronic Acid (): Application: Used as a chiral derivatizing agent (CDA) in ¹H NMR analysis to determine the enantiopurity of 1,2-diacyl-sn-glycero-3-phosphocholine. Advantage: The chiral amine group enables enantioselective binding, critical for distinguishing stereoisomers . Comparison: Unlike (2-((benzyl(methyl)amino)methyl)phenyl)boronic acid, this compound lacks a benzyl group on the amine, reducing steric bulk and altering substrate selectivity.
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid (): Activity: Inhibits fungal histone deacetylase (HDAC) MoRPD3 with IC₅₀ values comparable to trichostatin A (1 µM vs. 1.5 µM). Structural Insight: The methoxyethylphenoxy group enhances hydrophobic interactions with the enzyme’s active site, a feature absent in the benzyl(methyl)amino analog .
Benzyl Boronic Acids with Variable Substituents
para-Substituted Benzyl Boronic Acids ():
- Example : Compound 28 (para-substituted benzyl boronic acid) showed superior inhibitory activity against human dCTP pyrophosphatase 1 compared to its ortho-substituted analog 29 .
- Key Finding : Para substitution allows better alignment with the enzyme’s binding pocket, highlighting the importance of regiochemistry in bioactivity .
- (4-((Diethoxyphosphoryl)methyl)phenyl)boronic Acid (): Antimicrobial Activity: Exhibited super-selectivity against E. coli strains (R2-R4), outperforming non-boronic analogs (e.g., compound 1 vs. 3). Mechanism: The boronic acid moiety disrupts bacterial LPS structure, a property shared with this compound but enhanced by the phosphonate group’s charge .
Boronic Acid-Based Polymers
- 2-((4-Aminobutylamino)methyl)phenyl Boronic Acid (AMPBA) (): Application: Incorporated into poly(amido amine) hydrogels for gene delivery. Unique Feature: The B–N dative bond stabilizes diol interactions at physiological pH, a mechanism distinct from small-molecule analogs .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Mechanistic Insights
- Enzyme Inhibition: Boronic acids with extended hydrophobic groups (e.g., methoxyethylphenoxy) exhibit enhanced HDAC inhibition compared to amine-substituted analogs, suggesting bulky substituents improve target engagement .
- Antimicrobial Selectivity : Hybrid boronic acid-phosphonate derivatives demonstrate synergistic effects, leveraging boronic acid’s reactivity and phosphonate’s charge for bacterial membrane disruption .
- Stereochemical Influence: Chiral amine-boronic acids (e.g., ) achieve enantioselectivity through steric and electronic modulation, a property absent in achiral analogs like this compound .
Biological Activity
(2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid is a boronic acid derivative with significant potential in various biological applications. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring that is further substituted with a benzyl(methyl)amino group. Its biological activity is primarily linked to its role in chemical reactions and interactions with biological targets.
Target of Action:
The primary target of this compound is the Suzuki–Miyaura (SM) cross-coupling reaction , a widely utilized method in organic synthesis for forming carbon-carbon bonds.
Mode of Action:
This compound interacts through a process known as transmetalation , where it facilitates the exchange of metal species during the coupling reaction. This mechanism allows for the formation of new carbon-carbon bonds, which is crucial for synthesizing complex organic molecules.
Biochemical Pathways:
The compound significantly affects the SM coupling reaction pathway , influencing various biochemical processes essential for synthesizing biologically active compounds.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is relatively stable and can be readily prepared for use in laboratory settings. Its stability makes it suitable for various applications in both research and industry.
Applications in Scientific Research
This compound has diverse applications, particularly in:
- Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to facilitate carbon-carbon bond formation.
- Biology: Employed in the synthesis of biologically active molecules and as a probe for studying enzyme activity.
- Industry: Utilized in producing advanced materials and as a catalyst in various industrial processes.
Biological Activity
Recent studies have highlighted the biological activities associated with this compound, particularly its potential anticancer, antioxidant, and antibacterial properties.
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit notable anticancer properties. For instance, studies indicate that this compound can inhibit specific enzymes involved in tumor growth and progression. The compound shows cytotoxic effects on cancer cell lines while exhibiting minimal toxicity to healthy cells, indicating its potential as a therapeutic agent.
Antioxidant Properties
In vitro studies have assessed the antioxidant capacity of related boronic compounds. For example, one study reported IC50 values indicating strong antioxidant activity against free radicals, suggesting that this compound may help mitigate oxidative stress-related damage in biological systems.
Antibacterial Activity
The compound has also been tested for antibacterial effects against various strains, including Escherichia coli. Results showed effective inhibition at specific concentrations, highlighting its potential use in developing new antibacterial agents.
Case Studies and Research Findings
Q & A
What are the primary synthetic challenges in preparing (2-((Benzyl(methyl)amino)methyl)phenyl)boronic acid, and how can reaction conditions be optimized to improve yield and purity?
Basic Research Focus:
The synthesis of aminomethyl-substituted phenylboronic acids often faces challenges such as low selectivity, multi-step processes, and purification difficulties due to boroxin formation or irreversible silica gel binding during chromatography . For example, protecting group strategies (e.g., benzyl or methoxyethyl groups) and solvent selection (e.g., anhydrous DMA under N₂) are critical to avoid side reactions and improve intermediate stability .
Advanced Methodological Insight:
Optimization can involve biphasic or monophasic transesterification with methyl boronic acid to simplify purification, as described in recent protocols . Temperature control (e.g., 55°C for amine alkylation) and sequential reagent addition (e.g., post-reaction Et₃N addition to quench excess reactants) can mitigate byproduct formation . Quantitative yield analysis via LC-MS with %RSD <5% ensures reproducibility .
How can researchers address discrepancies in quantitative data (e.g., %RSD variability) when analyzing boronic acid derivatives via LC-MS/MS?
Basic Research Focus:
Variability in analytical data, such as the 8.2% RSD for carboxylated analogs vs. 4.1% for methylated derivatives, may arise from column adsorption, ionization efficiency differences, or incomplete derivatization . Standardizing mobile phase composition (e.g., acidic buffers for boronate stabilization) and using internal standards (e.g., deuterated analogs) can improve precision.
Advanced Methodological Insight:
Advanced statistical tools, such as Grubbs’ tests for outlier removal, and method validation via Youden plots can identify systematic errors. For trace-level impurities, collision-induced dissociation (CID) parameters in MS/MS should be optimized to distinguish isobaric interferences .
What strategies are effective for functionalizing this compound to enhance its utility in supramolecular or biochemical applications?
Basic Research Focus:
The benzyl(methyl)amino moiety enables pH-responsive binding to diols (e.g., saccharides) at physiological pH, making it suitable for glucose-sensing applications . Functionalization via Suzuki-Miyaura cross-coupling (e.g., with aryl halides) or reductive amination can introduce fluorophores or chelating groups .
Advanced Methodological Insight:
Designing bifunctional probes (e.g., combining boronic acid with naphthyridine for Hg²⁺/saccharide dual sensing) requires steric and electronic compatibility. DFT calculations can predict binding affinities, while ¹H/¹³C NMR (e.g., δ 7.93–7.86 ppm for aromatic protons) validates structural integrity post-modification .
How can researchers mitigate boroxin formation during the synthesis or storage of this compound?
Basic Research Focus:
Boroxin formation occurs via dehydration of boronic acids under elevated temperatures or low humidity. Storage at RT in anhydrous DMSO or THF with molecular sieves prevents self-condensation .
Advanced Methodological Insight:
In situ protection with diols (e.g., pinacol) converts boronic acids to stable esters, which can be regenerated via transesterification with methyl boronic acid under mild conditions . Monitoring via IR spectroscopy (B-O stretching at ~1340 cm⁻¹) confirms boroxin absence .
What analytical techniques are most reliable for confirming the structural integrity of this compound and its derivatives?
Basic Research Focus:
¹H/¹³C NMR is essential for verifying substitution patterns (e.g., benzyl methyl protons at δ 5.09 ppm) and boronate ester formation . High-resolution mass spectrometry (HRMS) with <5 ppm error confirms molecular formulas .
Advanced Methodological Insight:
X-ray crystallography provides definitive proof of stereochemistry in crystalline derivatives, while Hirshfeld surface analysis reveals intermolecular interactions (e.g., hydrogen bonding with hydroxyl groups) . For dynamic systems, 2D DOSY NMR distinguishes monomeric vs. aggregated species .
How does the benzyl(methyl)amino group influence the compound’s reactivity in cross-coupling reactions compared to unsubstituted phenylboronic acids?
Basic Research Focus:
The electron-donating benzyl(methyl)amino group enhances oxidative addition in Pd-catalyzed couplings by increasing electron density at the boron atom. However, steric hindrance may reduce reactivity with bulky substrates .
Advanced Methodological Insight:
Kinetic studies (e.g., monitoring via in situ IR) reveal that ortho-substitution slows transmetallation steps. Ligand screening (e.g., SPhos or XPhos) accelerates coupling with aryl chlorides, achieving >90% conversion in Suzuki reactions .
What are the key considerations for designing biological assays involving this compound, particularly in targeting enzymes or receptors?
Advanced Research Focus:
The compound’s boronic acid moiety can act as a transition-state analog in protease inhibition (e.g., autotaxin). Competitive binding assays with fluorescent substrates (e.g., FS-3) quantify IC₅₀ values .
Methodological Note:
pH-dependent binding requires buffered conditions (e.g., pH 7.4 PBS). Confocal microscopy with nuclear-targeted derivatives (e.g., aminoethylcarbamoyl tags) can track subcellular localization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
